molecular formula C18H26O2 B13782736 3-Phenylpropyl cyclohexanepropionate CAS No. 85204-27-9

3-Phenylpropyl cyclohexanepropionate

Cat. No.: B13782736
CAS No.: 85204-27-9
M. Wt: 274.4 g/mol
InChI Key: VECOJECXTIMSPX-UHFFFAOYSA-N
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Description

3-Phenylpropyl cyclohexanepropionate is a chemical compound with the molecular formula C18H26O2 and a molecular weight of 274.4 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl cyclohexanepropionate can be achieved through esterification reactions. One common method involves the reaction of 3-phenylpropyl alcohol with cyclohexanepropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl cyclohexanepropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Ester derivatives

Scientific Research Applications

3-Phenylpropyl cyclohexanepropionate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl cyclohexanepropionate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanol: A related compound with similar structural features, used in the production of fragrances and as a precursor in pharmaceutical synthesis.

    Cyclohexanepropionic acid: Another related compound, often used in esterification reactions to produce various esters.

Uniqueness

3-Phenylpropyl cyclohexanepropionate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a phenylpropyl group and a cyclohexanepropionate moiety makes it versatile for various applications in different fields .

Properties

CAS No.

85204-27-9

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

3-phenylpropyl 3-cyclohexylpropanoate

InChI

InChI=1S/C18H26O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2

InChI Key

VECOJECXTIMSPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)OCCCC2=CC=CC=C2

Origin of Product

United States

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